1-(4-Nitrophenyl)-4-piperidinol
Overview
Description
1-(4-Nitrophenyl)-4-piperidinol (NPP) is a synthetic molecule that has been extensively studied for its potential applications in the field of medicinal chemistry. It is a compound derived from the combination of nitrophenol and piperidine, two common organic molecules. NPP is a versatile compound that has been used in various scientific research applications, including drug delivery systems, organic synthesis, and other biochemical and physiological studies.
Scientific Research Applications
Non-linear Optical Chromophore
1-(4-Nitrophenyl)-4-piperidinol has been identified as a non-linear optical chromophore. The molecular stacking of this compound facilitates hydrogen bonding between the piperidinol hydroxy group and the nitro group, contributing to its non-linear optical properties (Tomlin et al., 1996).
Cytotoxicity Against Cancer Cell Lines
This compound has shown potential in cancer research, particularly in the synthesis of derivatives that exhibit cytotoxicity against human hepatoma (Huh7) and breast cancer (T47D) cells. Modifications in its structure have resulted in varying degrees of cytotoxic potency, suggesting its relevance in developing new cancer treatments (Kucukoglu et al., 2015).
Calcium Antagonist Properties
Research on the stereoisomers of this compound and similar structures has indicated significant calcium antagonist properties, which could be influential in developing antihypertensive drugs. The study of these isomers helped understand the relationship between molecular structure and pharmacological activity (Muto et al., 1988).
Role in Chemical Reactions
The compound has been studied for its behavior in various chemical reactions, such as aminolysis and electroreduction. These studies provide insight into the chemical properties of this compound and its reactivity under different conditions, making it relevant in chemical synthesis and pharmaceutical development (Millán et al., 2013); (Squella et al., 1997).
X-ray Powder Diffraction Studies
X-ray powder diffraction studies of this compound have been conducted to understand its crystalline structure. These studies are essential for the characterization of its physical properties, which is crucial in the development of pharmaceutical formulations (Wang et al., 2015).
Synthesis of Heterocyclic Derivatives
This compound has been used in the synthesis of various heterocyclic derivatives, such as pyridazine, oxadiazole, 1,2,3-triazole, and 4-aminopyrazole derivatives. These syntheses demonstrate its versatility and potential in the development of new chemical entities for pharmaceutical applications (Abdallah et al., 2007).
Photochemistry Studies
Studies in the field of photochemistry have explored the intramolecular electron transfer properties of nitrophenyldihydropyridines, which include derivatives of this compound. These studies contribute to understanding the photochemical behavior of such compounds, which can be pivotal in designing photo-responsive drugs (Fasani et al., 2006).
Interaction with Ionic Liquids
Research has also been conducted on the degradation mechanisms of related compounds in ionic liquids. These studies are significant for understanding how this compound and its derivatives behave in various solvent systems, which is crucial for pharmaceutical processing and formulation (Pavez et al., 2013).
Safety and Hazards
properties
IUPAC Name |
1-(4-nitrophenyl)piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-11-5-7-12(8-6-11)9-1-3-10(4-2-9)13(15)16/h1-4,11,14H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPWPESLLCUROD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346645 | |
Record name | 1-(4-Nitrophenyl)-4-piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30346645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
79421-45-7 | |
Record name | 1-(4-Nitrophenyl)-4-piperidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79421-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Nitrophenyl)-4-piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30346645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 1-(4-Nitrophenyl)-4-piperidinol?
A1: this compound is a non-linear optical chromophore. [] The molecule features a piperidinol ring in a chair conformation. Importantly, the C-N-C portion of the piperidinol ring is nearly coplanar with the nitrophenyl ring system. This arrangement facilitates hydrogen bonding between the piperidinol hydroxy group and the nitro group in neighboring molecules within the crystal structure. []
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